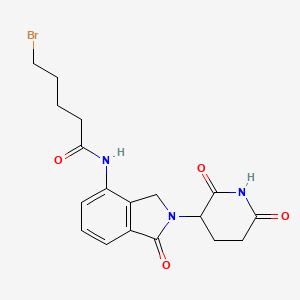
Lenalidomide-CO-C4-Br
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lenalidomide-5-bromopentanamide is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is used to treat multiple myeloma, myelodysplastic syndromes, and other hematological malignancies. The addition of a bromopentanamide group to lenalidomide aims to enhance its pharmacological properties and broaden its applications in scientific research and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lenalidomide-5-bromopentanamide typically involves the bromination of a lenalidomide precursor. One common method includes the bromination of methyl 2-methyl-3-nitrobenzoate using N-bromosuccinimide in a chlorine-free solvent like methyl acetate . This is followed by the cyclization of the brominated intermediate with 3-aminopiperidine-2,6-dione to form the lenalidomide nitro precursor . The final step involves the reduction of the nitro group using iron powder and ammonium chloride .
Industrial Production Methods
Industrial production methods for lenalidomide-5-bromopentanamide focus on scalability and environmental sustainability. A green process has been developed that avoids the use of platinum group metals and minimizes hazardous by-products . This method employs iron powder and ammonium chloride for the reduction step, making it more cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
Lenalidomide-5-bromopentanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups.
Reduction: Commonly used in the final step of its synthesis to reduce the nitro group.
Substitution: The bromine atom in the compound can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Iron powder and ammonium chloride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products
The major products formed from these reactions include various derivatives of lenalidomide-5-bromopentanamide, each with unique pharmacological properties.
Aplicaciones Científicas De Investigación
Lenalidomide-5-bromopentanamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its effects on cellular processes and protein interactions.
Medicine: Investigated for its potential to treat various cancers and immune disorders
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
Lenalidomide-5-bromopentanamide exerts its effects by modulating the activity of the CRL4 CRBN E3 ubiquitin ligase complex . This modulation leads to the ubiquitination and subsequent proteasomal degradation of specific proteins, such as IKZF1 and IKZF3, which are involved in multiple myeloma and other hematological malignancies . The compound also affects cytokine production and enhances immune cell activity .
Comparación Con Compuestos Similares
Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another derivative with enhanced potency and reduced toxicity.
Mezigdomide and Iberdomide: Newer analogs being studied for their therapeutic potential.
Uniqueness
Lenalidomide-5-bromopentanamide stands out due to its unique bromopentanamide group, which enhances its pharmacological properties and broadens its range of applications. Its ability to modulate the CRL4 CRBN E3 ubiquitin ligase complex more effectively than its analogs makes it a promising candidate for further research and development .
Propiedades
Fórmula molecular |
C18H20BrN3O4 |
|---|---|
Peso molecular |
422.3 g/mol |
Nombre IUPAC |
5-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentanamide |
InChI |
InChI=1S/C18H20BrN3O4/c19-9-2-1-6-15(23)20-13-5-3-4-11-12(13)10-22(18(11)26)14-7-8-16(24)21-17(14)25/h3-5,14H,1-2,6-10H2,(H,20,23)(H,21,24,25) |
Clave InChI |
ACCSPOFIPHGKAW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















